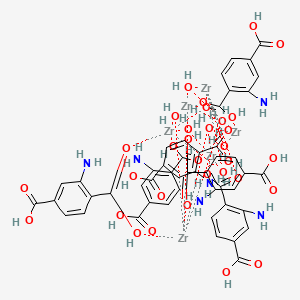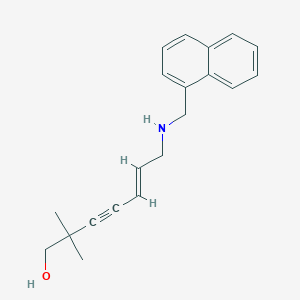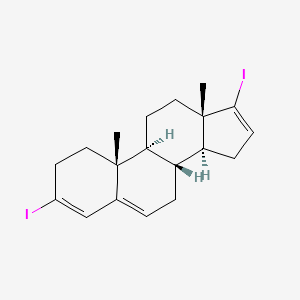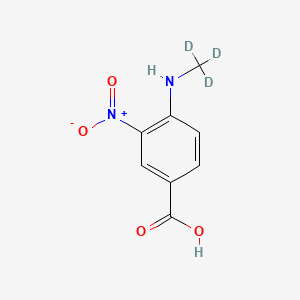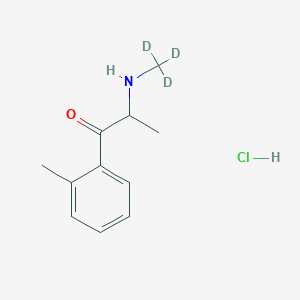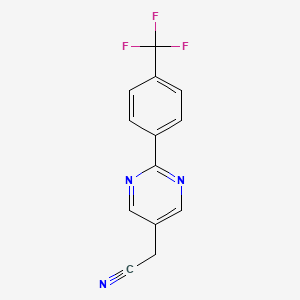![molecular formula C11H16N2O2 B13441279 [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound features a pyridine ring substituted with an oxan-4-yloxy group and a methanamine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine typically involves the reaction of 2-chloropyridine with oxan-4-ol in the presence of a base to form the oxan-4-yloxy derivative. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical pathways and reactions .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine group, which can form hydrogen bonds and ionic interactions with biological molecules .
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, facilitating binding to specific sites on proteins and other biological molecules . This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine: Features an oxan-4-yloxy group and a methanamine group.
4-(2-Aminoethyl)pyridine: Contains an aminoethyl group instead of an oxan-4-yloxy group.
2-Acetyl-3,4,5,6-tetrahydropyridine: Features an acetyl group and a tetrahydropyridine ring.
Uniqueness
The uniqueness of this compound lies in its combination of an oxan-4-yloxy group and a methanamine group, which provides distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
[2-(oxan-4-yloxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C11H16N2O2/c12-8-9-2-1-5-13-11(9)15-10-3-6-14-7-4-10/h1-2,5,10H,3-4,6-8,12H2 |
InChI Key |
GBMSQFRCWQLIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


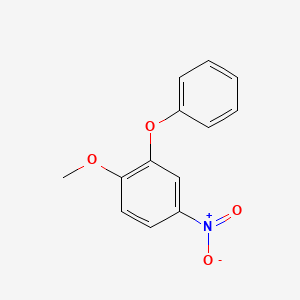
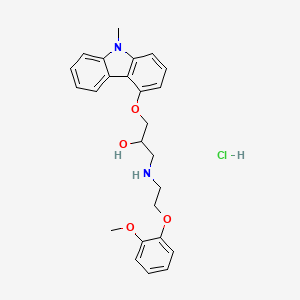
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)




